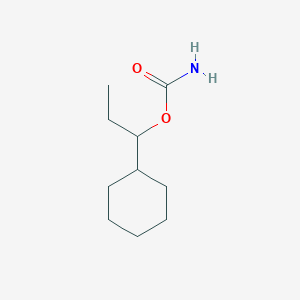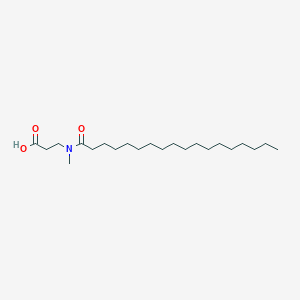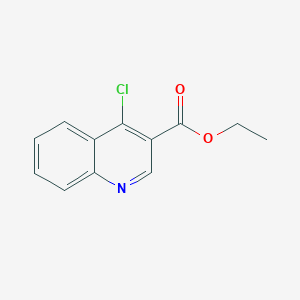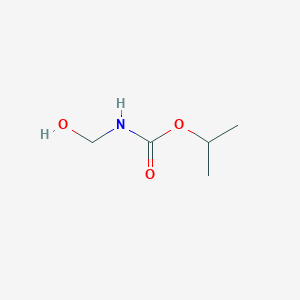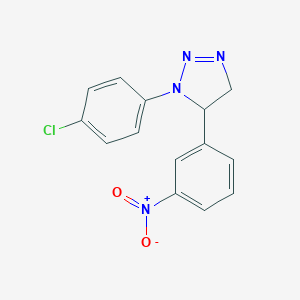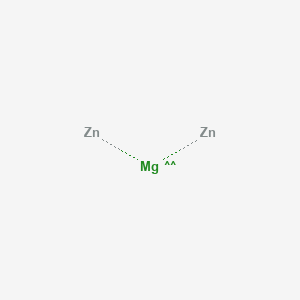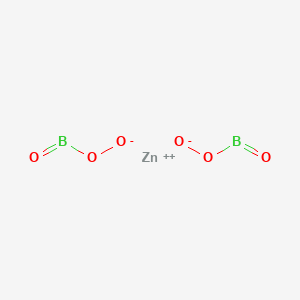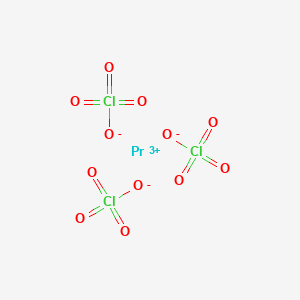
Praseodymium(3+) perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of praseodymium(3+) complexes often involves reacting praseodymium(III) salts with various ligands. For example, the addition of excess praseodymium(III) nitrate or perchlorate to aqueous solutions of specific ligands results in the formation of diverse coordination polymers and complexes, indicating the versatile coordination chemistry of praseodymium(III) under different conditions (Dalgarno, Atwood, & Raston, 2007).
Molecular Structure Analysis
Praseodymium(3+) complexes exhibit structural versatility. For instance, studies have shown that praseodymium can form a variety of structural motifs, including coordination polymers and layered structures, depending on the ligands and reaction conditions used. This versatility highlights the complex's potential for creating materials with tailored properties (Dalgarno, Atwood, & Raston, 2007).
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Perchlorate compounds, including praseodymium(3+) perchlorate, can be involved in advanced oxidation processes (AOPs) for water treatment. Studies have raised concerns about the formation of by-products such as chlorate, bromate, and perchlorate during these processes, especially in systems containing chloride ions. This research underscores the need for careful consideration of AOPs in treating water contaminated with various perchlorate compounds to avoid creating additional environmental pollutants (Bergmann et al., 2014).
Laser and Optical Applications
Praseodymium-doped materials, like praseodymium(3+) perchlorate, have significant implications in laser and optical technologies. Research in this area has explored the use of praseodymium-doped fluoride fiber amplifiers at 1.3 µm wavelengths. These amplifiers are critical in both analog and digital transmission systems, showcasing the role of praseodymium compounds in enhancing the performance of communication networks. The development and application of high-performance praseodymium-doped amplifiers illustrate the intersection of materials science with telecommunications engineering (Whitley, 1995).
Safety And Hazards
Praseodymium(III) perchlorate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
While specific future directions for Praseodymium(III) perchlorate are not mentioned in the sources, one study discusses the possibility of using a resin for the recovery and separation of Pr(III) from aqueous nitrate solutions . This suggests that future research could explore more efficient methods for the recovery and separation of Praseodymium(III) perchlorate.
Eigenschaften
IUPAC Name |
praseodymium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Pr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAITELCMCAYEB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3O12Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(3+) perchlorate | |
CAS RN |
13498-07-2 |
Source


|
| Record name | Praseodymium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

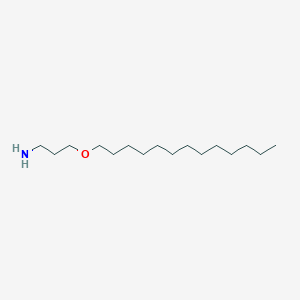
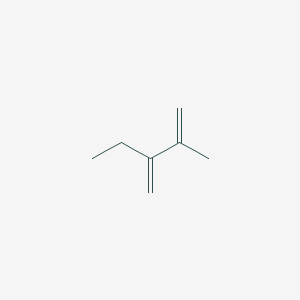
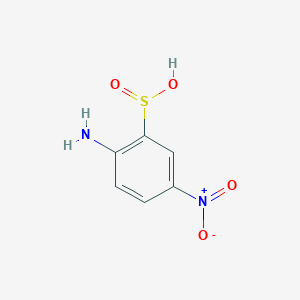

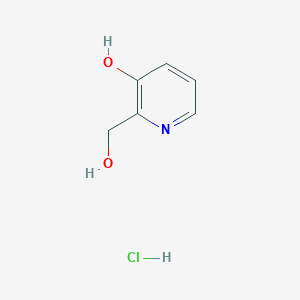
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
